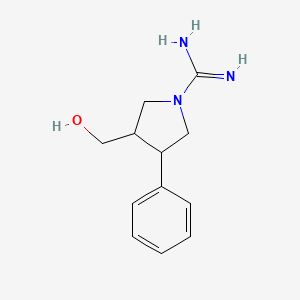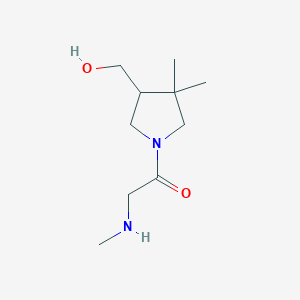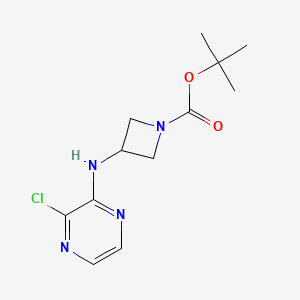
Tert-butyl 3-((3-chloropyrazin-2-yl)amino)azetidine-1-carboxylate
Vue d'ensemble
Description
“Tert-butyl 3-((3-chloropyrazin-2-yl)amino)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 2377031-74-6 . It has a molecular weight of 326.83 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-8-11(9-20)7-19(4)10-12-5-18-13(16)6-17-12/h5-6,11H,7-10H2,1-4H3 . This code provides a specific representation of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The compound is stored at room temperature .Applications De Recherche Scientifique
Synthesis and Reaction Mechanisms
Synthesis of Amino Sugars and Derivatives : A study reported the synthesis of protected amines, including compounds related to "Tert-butyl 3-((3-chloropyrazin-2-yl)amino)azetidine-1-carboxylate", through UV irradiation and acid-catalyzed rearrangement processes. This methodology facilitated the highly stereoselective total synthesis of 3-amino-3-deoxy-D-altrose and its derivatives, showcasing the compound's application in constructing complex sugar analogs (Nativi, Reymond, & Vogel, 1989).
Intermediates for Targeted Molecules : Another study highlighted the role of a similar compound in synthesizing an mTOR targeted PROTAC molecule, demonstrating its importance as an intermediate in medicinal chemistry. The synthesis employed palladium-catalyzed Suzuki reactions, achieving a high yield under optimized conditions, which underscores the versatility and efficiency of such compounds in pharmaceutical synthesis (Zhang et al., 2022).
Chimeras for Peptide Activity Studies : Research on azetidine-2-carboxylic acid analogs with various heteroatomic side chains explored the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. These compounds serve as tools for studying the influence of conformation on peptide activity, highlighting their application in bioorganic chemistry and drug design (Sajjadi & Lubell, 2008).
Chemical Synthesis and Applications
Building Blocks for Medicinal Chemistry : A publication described the gram-scale synthesis of protected 3-haloazetidines, including derivatives of "this compound". These building blocks are instrumental in medicinal chemistry for preparing azetidine-3-carboxylic acid derivatives, thus providing access to novel compounds that explore chemical spaces complementary to piperidine ring systems (Ji, Wojtas, & Lopchuk, 2018).
Activation of Carboxylic Acids : Research on activating carboxylic acids into their active esters utilized tert-butyl carbonates. This method led to efficient formation of amides or peptides from carboxylate-substituted nitrogen-containing heteroaryl chlorides, showcasing a practical application of tert-butyl esters in facilitating organic syntheses (Basel & Hassner, 2002).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . There are several precautionary statements associated with this compound, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely .
Propriétés
IUPAC Name |
tert-butyl 3-[(3-chloropyrazin-2-yl)amino]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O2/c1-12(2,3)19-11(18)17-6-8(7-17)16-10-9(13)14-4-5-15-10/h4-5,8H,6-7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGOFHUTHIWHPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



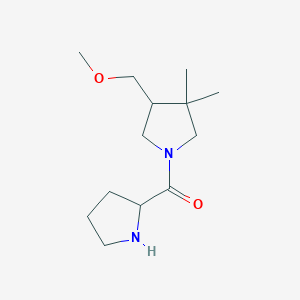
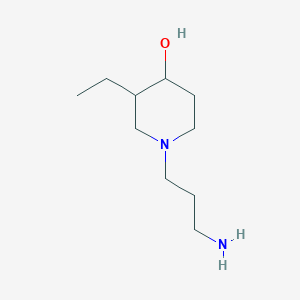

![2-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B1479121.png)
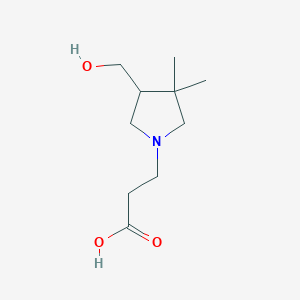

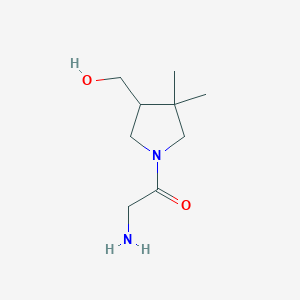
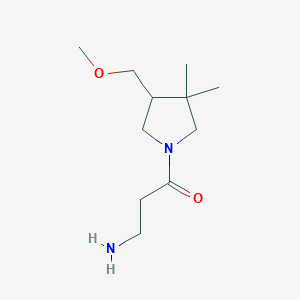
![2-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propanoic acid](/img/structure/B1479128.png)
![3-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1479129.png)
![2-(4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-amine](/img/structure/B1479130.png)
